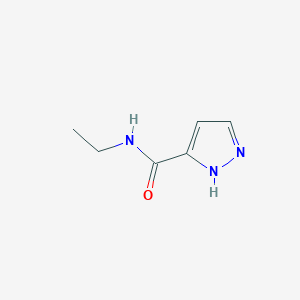

N-ethyl-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N-ethyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-2-7-6(10)5-3-4-8-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |

InChI Key |

YRMLXFXJQIDDHF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=NN1 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Pyrazole Derivatives

One prevalent approach involves the amidation of pre-formed pyrazole-3-carboxylic acids or esters with ethylamine derivatives, as illustrated in the synthesis of related pyrazole compounds.

Pyrazole-3-carboxylic acid or ester + Ethylamine derivative → N-ethyl-1H-pyrazole-3-carboxamide

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC)

- Catalysts like DMAP

- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Example:

A typical amidation involves activating the carboxylic acid with DCC in DCM, followed by addition of ethylamine to yield the target amide.

Multi-Step Synthesis via Pyrazole Core Construction

Another method involves constructing the pyrazole ring first, then functionalizing it with an amide group.

Step 1: Pyrazole Ring Formation

- Condensation of hydrazines with β-dicarbonyl compounds (e.g., 1,3-dicarbonyls)

- Reactions often conducted under reflux in ethanol or acetic acid

Step 2: N-Ethylation

- Alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide or chloride)

- Base-mediated conditions (e.g., potassium carbonate)

Step 3: Carboxamide Formation

- Conversion of the carboxylic acid or ester to the amide via coupling reagents or direct amidation

Alternative Routes: Hydrazine Derivatives and Cyclization

Recent literature highlights the use of hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds to form pyrazole rings, which are then functionalized to introduce the N-ethyl group and carboxamide moiety.

- Hydrazine hydrate reacts with α,β-unsaturated ketones in refluxing ethanol

- The resulting pyrazole intermediates undergo N-alkylation with ethyl halides

- Final amidation occurs via coupling with appropriate carboxylic acid derivatives

Specific Preparation Data from Literature

| Method | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Amidation of Carboxylic Acid | Pyrazole-3-carboxylic acid + Ethylamine + DCC | DCM, room temperature | ~80% | Activation of acid for amide formation |

| Pyrazole Ring Construction + N-Ethylation | Hydrazine hydrate + β-dicarbonyl + Ethyl bromide | Reflux in ethanol | Variable | Multi-step process with cyclization |

| Hydrazine-based Cyclization | Hydrazine hydrate + α,β-unsaturated ketone | Reflux in ethanol | 56-60% | Efficient ring formation |

Process Optimization and Green Chemistry Approaches

Recent advances emphasize eco-friendly methods, such as:

- Using water as a solvent for amidation, reducing organic waste

- Employing microwave-assisted synthesis to shorten reaction times

- Utilizing catalytic systems to improve yields and selectivity

An improved process for synthesizing pyrazole derivatives involves water-mediated amidation, eliminating the need for hazardous organic solvents, thereby lowering costs and environmental impact.

Summary of Key Reaction Parameters

| Parameter | Typical Range | Significance |

|---|---|---|

| Temperature | 0°C to 50°C | Affects reaction rate and selectivity |

| Solvent | Dichloromethane, ethanol, water | Influences solubility and green chemistry compliance |

| Reagents | DCC, EDC, ethyl halides, hydrazine hydrate | Determines reaction efficiency and purity |

| Reaction Time | 1-24 hours | Impacts yield and process throughput |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities and Pharmaceutical Applications

Anticancer Properties: Pyrazole-3-carboxamide derivatives have shown antiproliferative effects against cancer cells . Research indicates these compounds can inhibit kinases and interact with DNA, potentially disrupting cancer cell proliferation . For instance, specific derivatives have demonstrated the ability to bind to DNA minor grooves, affecting DNA conformation and leading to the cleavage of plasmid DNA .

Enzyme Inhibition: These compounds are effective inhibitors of carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems. Inhibiting these enzymes has implications for treating conditions like glaucoma and epilepsy.

Anti-inflammatory Activities: Certain pyrazole derivatives exhibit anti-inflammatory properties. They have shown activity comparable to standard anti-inflammatory drugs like diclofenac sodium and celecoxib . These derivatives have been tested in vivo using carrageenan-induced rat paw edema models, demonstrating their potential to reduce inflammation .

Antimicrobial Activities: Various pyrazole derivatives have demonstrated antimicrobial activity against bacteria and fungi . Studies have explored their effectiveness against strains like E. coli, S. aureus, and Aspergillus niger, with some compounds showing promising results compared to standard drugs like ampicillin and ketoconazole .

Other Biological Activities: Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Chemical Synthesis and Structural Versatility

The synthesis of N-ethyl-1H-pyrazole-3-carboxamide derivatives involves versatile and reactive methods that capitalize on the pyrazole framework and its functional groups. The ethyl substitution on the pyrazole ring can significantly influence the compound's pharmacokinetic properties, making it a valuable candidate for drug discovery efforts.

Research and Development

Building Blocks for Complex Molecules: N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be employed as a building block in synthesizing more complex organic molecules. Its bromine atom can be replaced with different functional groups, leading to diverse derivatives.

Potential Drug Candidates: Due to their unique structural features and biological activities, these compounds are explored as potential drug candidates. Their ability to interact with specific molecular targets, such as enzymes and receptors, allows for modulating biological activity and producing various therapeutic effects.

Table: Examples of Pyrazole Derivatives and Their Activities

Mechanism of Action

The mechanism of action of N-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of pyrazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be fine-tuned to improve yield and purity?

- Methodology : Multi-step synthesis often begins with condensation reactions between ethylamine and pyrazole-3-carboxylic acid derivatives. Key parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalysts like EDCI/HOBt for carboxamide coupling . Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Data Note : Evidence from analogous pyrazole carboxamides shows yields ranging from 40% to 75% depending on substituent steric effects .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify ethyl group integration (δ ~1.3 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂) and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.256 for C₁₂H₁₃N₃O) .

- X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals .

Q. What are the preliminary biological screening strategies for this compound?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., COX-2, kinases) at concentrations 1–100 µM, using fluorometric or colorimetric readouts .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .

- Solubility/stability : HPLC-based stability studies in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How do structural modifications to the pyrazole core influence bioactivity, and what computational tools support SAR analysis?

- Methodology :

- Synthetic diversification : Introduce substituents at the pyrazole N1 or C5 positions (e.g., halogens, methoxy groups) and compare bioactivity .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like adenosine receptors or tubulin .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Q. How can contradictory data on metabolic stability be resolved?

- Case Study : reports high microsomal stability (t½ > 60 min), while notes rapid degradation in hepatocyte assays.

- Resolution :

- Species-specific metabolism : Compare human vs. rodent CYP450 isoform activity using recombinant enzymes .

- Metabolite ID : LC-MS/MS to identify oxidation products (e.g., hydroxylation at the ethyl group) .

- Stabilization strategies : Co-administration with CYP inhibitors (e.g., 1-aminobenzotriazole) or prodrug design .

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory effects?

- Methodology :

- Rodent models : LPS-induced neuroinflammation (measure TNF-α/IL-6 via ELISA) or MPTP-induced Parkinson’s disease (dopaminergic neuron survival) .

- Dosing : Oral bioavailability studies (10–50 mg/kg) with PK/PD correlation .

- Imaging : PET tracers for target engagement validation (e.g., ¹⁸F-labeled analogs) .

Q. How can tautomerism in the pyrazole ring affect pharmacological data interpretation?

- Methodology :

- NMR titration : Monitor proton shifts in DMSO-d₆ vs. D₂O to detect tautomeric equilibria (e.g., 1H-pyrazole vs. 2H-pyrazole) .

- DFT calculations : Compare relative stability of tautomers using Gaussian09 at the B3LYP/6-31G* level .

- Impact : Tautomerism may explain discrepancies in receptor binding assays (e.g., µ-opioid vs. κ-opioid selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.